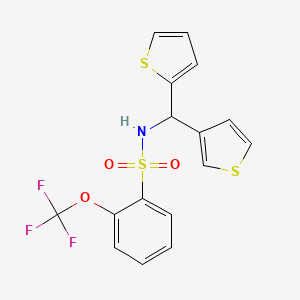![molecular formula C10H19NO2 B2668913 {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol CAS No. 1820734-72-2](/img/structure/B2668913.png)
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol, also known as ACPM, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. ACPM is a cyclic amine that contains a cyclopropyl group, which makes it unique from other compounds.
Aplicaciones Científicas De Investigación
{4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol has potential applications in drug discovery and development due to its unique structure. It can be used as a starting material for the synthesis of various compounds that have potential therapeutic properties. This compound can also be used as a ligand in drug design studies to identify new drug targets. This compound has been shown to have activity against various cancer cell lines, making it a promising lead compound for the development of anticancer drugs.
Mecanismo De Acción
The mechanism of action of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol is not fully understood. However, it is believed to inhibit the activity of enzymes that are involved in cell proliferation and survival. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect in anticancer drugs.
Biochemical and Physiological Effects:
This compound has been shown to have antiproliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis in cancer cells, which is a desirable effect in anticancer drugs. This compound has been shown to have low toxicity in normal cells, making it a promising lead compound for the development of anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol in lab experiments include its unique structure, which makes it a promising lead compound for the development of new drugs. This compound has been shown to have activity against various cancer cell lines, making it a potential anticancer drug. The limitations of using this compound in lab experiments include its low yield during synthesis, which can make it difficult to obtain pure this compound. This compound also has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the research on {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol. One direction is to explore the potential of this compound as a lead compound for the development of new anticancer drugs. Another direction is to investigate the mechanism of action of this compound to better understand how it inhibits the activity of enzymes involved in cell proliferation and survival. Additionally, future research could focus on improving the synthesis method of this compound to increase yield and purity.
Métodos De Síntesis
The synthesis of {4-[Amino(cyclopropyl)methyl]oxan-4-yl}methanol involves the reaction between cyclopropylmethylamine and 4-hydroxymethyltetrahydrofuran. The reaction takes place in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified using column chromatography to obtain pure this compound. The yield of this reaction is approximately 60%.
Propiedades
IUPAC Name |
[4-[amino(cyclopropyl)methyl]oxan-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c11-9(8-1-2-8)10(7-12)3-5-13-6-4-10/h8-9,12H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUZHJJJMLCMGGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2(CCOCC2)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2668830.png)
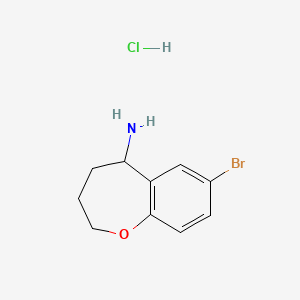
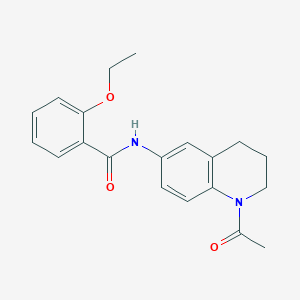
![N-[[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2668834.png)
![N-[3-(1,3-benzodioxol-5-yl)-1-methyl-4-oxoquinolin-2-yl]butanamide](/img/structure/B2668836.png)
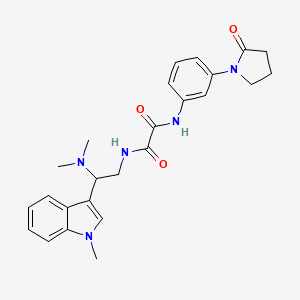
![(2-((4-Chlorophenyl)thio)quinolin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2668842.png)
![2-[4-(2-Pyrrolidin-1-ylethoxy)phenyl]-1H-benzimidazole hydrate](/img/structure/B2668843.png)
![Methyl 2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxylate](/img/structure/B2668844.png)
![5-Fluoro-1-methyl-3-((2-methylthiazol-4-yl)methyl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2668845.png)
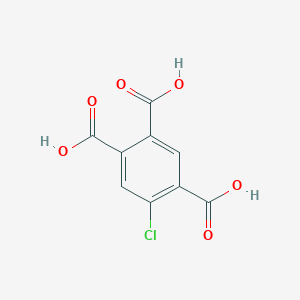
![1-Methoxybicyclo[3.3.1]nonan-3-amine;hydrochloride](/img/structure/B2668848.png)

